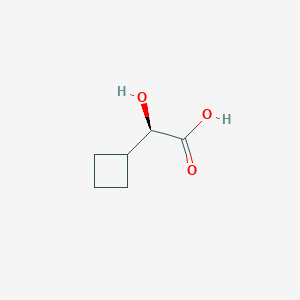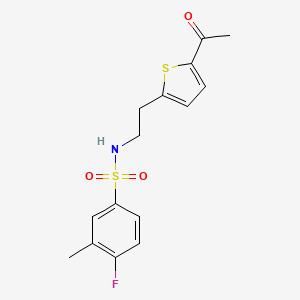
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that features a thiophene ring, a fluorinated benzene ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Acetyl Group: The acetyl group is introduced to the thiophene ring via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst.
Formation of the Benzene Derivative: The fluorinated benzene derivative is synthesized separately, often through electrophilic aromatic substitution reactions.
Coupling of the Two Derivatives: The thiophene and benzene derivatives are coupled through a nucleophilic substitution reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and benzene rings can engage in π-π interactions with aromatic amino acids . These interactions can modulate the activity of the target protein, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Fluorinated Benzene Derivatives: Compounds such as fluoxetine and celecoxib, which feature fluorinated benzene rings, share some chemical reactivity and biological activity.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of both a thiophene ring and a fluorinated benzene ring, along with the sulfonamide group, allows for a wide range of interactions and reactivities that are not commonly found in other compounds .
Eigenschaften
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S2/c1-10-9-13(4-5-14(10)16)22(19,20)17-8-7-12-3-6-15(21-12)11(2)18/h3-6,9,17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEJDSBPPFGUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


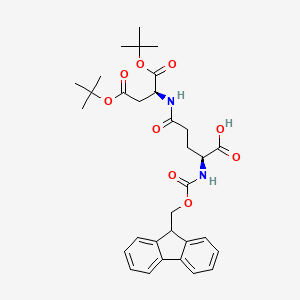
![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958422.png)
![Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane](/img/structure/B2958423.png)
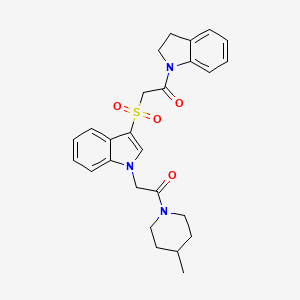
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2958427.png)

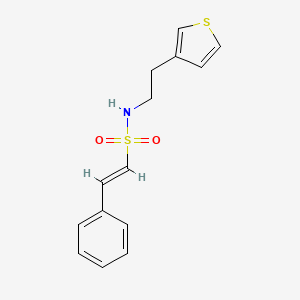
![N-[(4-chlorophenyl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2958433.png)

![2-[(2-Methylpiperidin-1-yl)methyl]pyrazine](/img/structure/B2958435.png)
